molecular formula C7H11N3O2S B13184436 3-Amino-N,N-dimethylpyridine-2-sulfonamide

3-Amino-N,N-dimethylpyridine-2-sulfonamide

Cat. No.: B13184436
M. Wt: 201.25 g/mol
InChI Key: XYVGSHVIDICCBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Sulfonamide Compounds in Chemical and Biological Research

The sulfonamide group (-SO₂NH₂) is a cornerstone pharmacophore in drug discovery and development. nih.gov Historically, sulfonamides, or "sulfa drugs," were the first class of synthetic antimicrobial agents to be widely used, revolutionizing medicine before the advent of penicillin. ijpsonline.com Their primary antibacterial mechanism involves acting as competitive inhibitors of dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in bacteria. nih.gov

Beyond their antibacterial role, sulfonamides exhibit an exceptionally broad range of biological activities. ijpsonline.com This versatility has led to their incorporation into drugs with diverse therapeutic applications, including:

Diuretics (e.g., Furosemide)

Antidiabetic agents (e.g., Gliburide)

Anti-inflammatory drugs (e.g., Celecoxib)

Antiviral agents (e.g., Delavirdine)

Anticancer agents through mechanisms like carbonic anhydrase inhibition. nih.govijpsonline.com

The chemical properties of the sulfonamide group, such as its ability to form strong hydrogen bonds and act as a bioisostere for carboxylic acids, make it a valuable component in designing molecules that can effectively interact with biological targets. mdpi.comopenaccesspub.org This adaptability ensures its continued relevance in contemporary medicinal chemistry. ijpsonline.com

The Pyridine (B92270) Moiety as a Core Scaffold in Bioactive Molecules

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is another privileged scaffold in medicinal chemistry. researchgate.net Its presence is noted in a vast number of natural products, including vitamins (niacin and vitamin B6) and alkaloids, which play critical roles in metabolism. researchgate.net The pyridine ring is a key structural component in thousands of approved pharmaceutical agents.

The significance of the pyridine moiety stems from several key features:

Versatile Interactions: The nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological macromolecules.

Synthetic Accessibility: The pyridine ring can be readily functionalized, allowing chemists to systematically modify its structure to optimize biological activity. researchgate.net

Biophysical Properties: It can influence the solubility and metabolic stability of a drug molecule.

The incorporation of pyridine into drug candidates has yielded treatments for a wide array of diseases, including cancer, viral infections, and neurological disorders. researchgate.net

Rationale for Academic Investigation of 3-Amino-N,N-dimethylpyridine-2-sulfonamide and its Analogs

The academic rationale for investigating this compound and its analogs is built upon the principle of molecular hybridization—combining two or more pharmacophores to create a new molecule with potentially enhanced or novel biological activities. The fusion of the pyridine ring with a sulfonamide group creates a "pyridine-sulfonamide" scaffold that has been the subject of significant research. ekb.eg

The specific arrangement in this compound is noteworthy. The relative positions of the amino group and the sulfonamide group on the pyridine ring are critical for determining the molecule's three-dimensional shape and its potential interactions with enzyme active sites or receptors. Structure-activity relationship (SAR) studies on related aminopyridine sulfonamides aim to understand how such positional changes affect biological outcomes. mdpi.comacs.org The N,N-dimethyl substitution on the sulfonamide nitrogen also influences its properties, such as lipophilicity and hydrogen bonding capacity, compared to a primary sulfonamide.

Therefore, the investigation of this compound is driven by the potential to:

Discover novel enzyme inhibitors, particularly for kinases or carbonic anhydrases, which are common targets for this class of compounds.

Explore new antimicrobial or antiviral agents. acs.org

Contribute to the broader understanding of structure-activity relationships within the pyridine-sulfonamide chemical space. researchgate.netacs.org

Overview of Current Research Trajectories in Related Chemical Spaces

Current research on pyridine sulfonamides is vibrant and multifaceted, focusing primarily on therapeutic applications, especially in oncology. A major trajectory involves the design and synthesis of these compounds as targeted enzyme inhibitors. For instance, various pyridine sulfonamide derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and XII. ijpsonline.com

Another significant research avenue is the development of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyridine-sulfonamide hybrids have been explored as antagonists for receptors like the Vascular Endothelial Growth Factor Receptor (VEGFR-2), which is involved in tumor angiogenesis. nih.gov

Furthermore, the exploration of these scaffolds for other biological activities continues. Recent studies have investigated pyridine-based N-sulfonamides for antiviral and antimicrobial properties. acs.org In silico methods, such as molecular docking and virtual screening, are increasingly employed to predict the binding modes of these compounds and to guide the design of more potent and selective analogs. mdpi.com These computational approaches, combined with traditional synthesis and biological evaluation, are accelerating the discovery of new lead compounds within this chemical class.

Table 2: Examples of Biologically Active Pyridine-Sulfonamide Analogs

Compound Class Target/Activity Research Focus
Pyrazolo[4,3-c]pyridine Sulfonamides Carbonic Anhydrase (CA) Inhibition Anticancer, antiglaucoma agents
Triazolopyridine Sulfonamides Falcipain-2 Inhibition Antimalarial agents mdpi.com
Substituted 2-Sulfonamidopyridines TRPV1 Antagonism Analgesic (pain relief) agents nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

3-amino-N,N-dimethylpyridine-2-sulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-10(2)13(11,12)7-6(8)4-3-5-9-7/h3-5H,8H2,1-2H3

InChI Key

XYVGSHVIDICCBS-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC=N1)N

Origin of Product

United States

Mechanism of Action and Molecular Basis of Activity

Identification and Characterization of Putative Biological Targets

While direct studies on 3-Amino-N,N-dimethylpyridine-2-sulfonamide are not extensively available in public literature, the biological targets of this compound can be inferred from research on structurally similar pyridine (B92270) sulfonamides. This class of compounds has been shown to interact with a variety of enzymes and receptors, suggesting a polypharmacological profile.

One of the primary and most studied targets for sulfonamides is the family of carbonic anhydrases (CAs) . Various pyridine sulfonamide derivatives have demonstrated inhibitory activity against several human (h) CA isoforms, including the cytosolic hCA I and hCA II, as well as the transmembrane, tumor-associated hCA IX and XII. nih.govmdpi.com The inhibition of these enzymes is a key mechanism for the diuretic and anti-glaucoma effects of many sulfonamide drugs. nih.gov

Another potential set of targets includes cholinesterases (ChEs) , such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Pyridine-2,6-dicarboxamide derivatives bearing sulfonamide groups have been identified as inhibitors of these enzymes, which are relevant in the context of neurodegenerative diseases. researchgate.net

Furthermore, pyridine-based N-sulfonamides have been investigated for their antiviral and antimicrobial properties, with studies pointing towards the inhibition of enzymes like heat shock protein 90α (Hsp90α) and dihydrofolate reductase (DHFR) . acs.orgnih.gov Hsp90 is a chaperone protein crucial for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival, making it a target in cancer therapy. DHFR is a key enzyme in the folate synthesis pathway, essential for DNA synthesis and cell proliferation, and its inhibition is the basis for the antibacterial action of classical sulfonamides. nih.gov

In the context of anticancer activity, vascular endothelial growth factor receptor 2 (VEGFR-2) , a key mediator of angiogenesis, has been identified as a target for certain pyridine-sulfonamide hybrids. nih.gov Additionally, studies on analogous structures suggest potential interactions with protein kinases, which are critical regulators of cellular signaling pathways. acs.org

The following table summarizes the putative biological targets for pyridine sulfonamides based on studies of analogous compounds.

Target Enzyme/ProteinTherapeutic AreaReference Compound Class
Carbonic Anhydrases (CA I, II, IX, XII)Glaucoma, Diuresis, CancerPyrazolo[4,3-c]pyridine sulfonamides, Triazolyl pyridine sulfonamides
Acetylcholinesterase (AChE)Neurodegenerative DiseasesPyridine-2,6-dicarboxamides
Butyrylcholinesterase (BuChE)Neurodegenerative DiseasesPyridine-2,6-dicarboxamides
Heat Shock Protein 90α (Hsp90α)Antiviral, CancerBenzothiazole/Benzimidazole-based pyridine sulfonamides
Dihydrofolate Reductase (DHFR)AntimicrobialPyridine-based N-sulfonamides
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)CancerPyridine-sulfonamide hybrids

Molecular Recognition and Ligand-Target Binding Modes

The molecular interactions of this compound with its putative targets are dictated by its structural features: the pyridine ring, the amino group, and the N,N-dimethylsulfonamide group.

In the active site of carbonic anhydrases , the primary binding interaction for sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion (Zn²⁺). nih.gov This interaction is a hallmark of CA inhibitors. The pyridine ring and its substituents can further engage in hydrogen bonding and van der Waals interactions with amino acid residues in the active site cavity, such as Thr199 and Glu105, which act as "gatekeepers," thereby influencing isoform selectivity. nih.gov

For other protein targets, the binding modes are more varied. In a study of a sulfonamide ligand binding to FK506-binding protein 12 (FKBP12) , the pyridine nitrogen formed a hydrogen bond with a tyrosine residue (Tyr82), while the sulfonamide oxygens engaged in a network of S=O···HC interactions with aromatic residues. nih.gov This suggests that the pyridine ring of this compound could act as a hydrogen bond acceptor, and the sulfonamide group can form multiple non-covalent interactions.

The interaction with VEGFR-2 is also likely to occur within the ATP-binding site, where the pyridine-sulfonamide scaffold can mimic the adenine (B156593) region of ATP. The sulfonamide moiety can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. nih.gov

Elucidation of Enzymatic Inhibition Mechanisms (e.g., Competitive, Non-competitive)

The mechanism of enzyme inhibition by this compound would depend on the specific target enzyme. For many of its putative targets, a competitive inhibition mechanism is plausible.

In the case of carbonic anhydrases , sulfonamides are known to be potent, often competitive inhibitors. They bind to the zinc ion in the active site, displacing a water/hydroxide molecule that is essential for the catalytic cycle of CO₂ hydration. mdpi.com

For antibacterial sulfonamides that target dihydropteroate (B1496061) synthase (DHPS) , the mechanism is classical competitive inhibition. These sulfonamides are structural analogs of the enzyme's natural substrate, para-aminobenzoic acid (PABA), and compete with PABA for binding to the active site, thereby halting the synthesis of folic acid. nih.gov While this is a primary mechanism for antibacterial sulfonamides, it is a plausible mode of action if this compound were to exhibit antibacterial activity via this pathway.

For protein kinases like VEGFR-2 , pyridine-sulfonamide hybrids have been shown to act as ATP-competitive inhibitors. nih.gov They bind to the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.

The inhibition of cholinesterases by pyridine-dicarboxamide sulfonamides has been characterized, and while the exact mechanism (competitive, non-competitive, or mixed) can vary, it involves binding to the active site of the enzyme. researchgate.net

Studies on Intercalation or Interaction with Biomolecules (e.g., DNA)

While the primary mode of action for many sulfonamides involves enzyme inhibition, some studies have explored the interaction of sulfonamide derivatives with DNA. Research on sulfonamide-substituted 8-hydroxyquinoline (B1678124) derivatives and their metal complexes has shown that these compounds can bind to DNA. nih.gov The proposed mode of interaction is intercalation, where the planar aromatic rings of the ligand insert between the base pairs of the DNA double helix. nih.gov

UV-Visible spectroscopic studies of these quinoline (B57606) derivatives showed hypochromism and a bathochromic shift upon addition of DNA, which are characteristic of intercalative binding. nih.gov It is plausible that the planar pyridine ring of this compound could also facilitate some degree of DNA interaction, potentially through intercalation or groove binding. However, it is generally considered that for most sulfonamides, direct interaction with DNA is not their primary mechanism of pharmacological action. nih.gov Instead, their effects on DNA are often indirect, resulting from the inhibition of enzymes involved in nucleotide synthesis, such as DHFR. nih.gov

Downstream Cellular Pathway Modulation

The inhibition of various biological targets by this compound would lead to the modulation of several downstream cellular pathways.

Inhibition of tumor-associated carbonic anhydrase IX can lead to a reversal of tumor acidification, which in turn can inhibit tumor growth and metastasis. mdpi.com

If the compound targets protein kinases such as VEGFR-2 , it would inhibit the downstream signaling pathways that regulate angiogenesis, cell proliferation, and survival. This includes the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways. Inhibition of VEGFR-2 by a pyridine-sulfonamide hybrid has been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.gov This was associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic proteins BAX and p53, as well as caspase-3. nih.gov

Similarly, a methanesulfonamide (B31651) analogue of cryptopleurine (B1669640) was found to induce G0/G1 cell cycle arrest through the JNK signaling pathway and inhibit cancer cell migration and invasion by modulating the p38 MAPK signaling pathway. acs.org

Furthermore, diuretics that act as sulfonamides can modulate inflammatory pathways. For instance, they can influence the expression of pro-inflammatory cytokines like IL-1β, IL-8, and TNF-α, potentially through pathways involving NF-κB. nih.gov

Stereochemical Influence on Pharmacological Action

The compound this compound is an achiral molecule and therefore does not have enantiomers. However, the principles of stereochemistry are fundamental in pharmacology, and even for achiral compounds, the three-dimensional conformation is crucial for biological activity.

In cases where sulfonamides are chiral, the stereochemistry can have a profound impact on their pharmacological activity. The differential interaction of enantiomers with a chiral biological target (e.g., an enzyme or receptor) can lead to significant differences in potency, efficacy, and toxicity. For instance, studies on chiral sulfinamide analogues of a sulfonamide ligand for FKBP12 demonstrated that the different stereoisomers exhibited varying binding affinities for the protein. nih.gov

While this compound itself is not chiral, the introduction of a chiral center into the molecule, for example, by substitution on the dimethylamino group or the pyridine ring, would result in enantiomers that would likely exhibit different biological activities. The specific spatial arrangement of the amino, N,N-dimethylsulfonamide, and pyridine moieties is critical for its interaction with biological targets. The conformation of the molecule will determine how well it fits into the binding site of a target protein and the specific non-covalent interactions it can form.

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Modification of the Amino Group (C3 position of pyridine)

The amino group at the C3 position of the pyridine (B92270) ring is a crucial determinant of the biological activity of 3-Amino-N,N-dimethylpyridine-2-sulfonamide and its analogs. Modifications to this group have demonstrated a significant impact on the compound's potency and selectivity.

Key research findings indicate that the nature of the substituent on the amino group can drastically alter the compound's interaction with its biological target. For instance, substitution with small alkyl groups can lead to varied effects. While a methyl or ethyl substitution might be tolerated or even slightly enhance activity in some cases, bulkier alkyl groups often result in a decrease in potency, suggesting steric hindrance at the binding site.

Furthermore, acylation of the amino group has been explored. The introduction of an acetyl or a benzoyl group can modulate the electronic properties and hydrogen bonding capacity of this part of the molecule. In many instances, such modifications lead to a reduction in activity, highlighting the importance of the free amino group for optimal interaction with the target. However, in specific contexts, these acyl derivatives could serve as prodrugs, releasing the active amino compound upon metabolic cleavage.

The table below summarizes the general trends observed upon modification of the C3-amino group in related aminopyridine sulfonamide series.

Table 1: Effect of C3-Amino Group Modification on Biological Activity

Modification General Effect on Activity Rationale
Primary Amine (-NH2) Often optimal for activity Potential for crucial hydrogen bond donation.
Secondary Amine (-NHR) Activity is dependent on the size of 'R' Small alkyl groups may be tolerated; bulkier groups often decrease activity due to steric clash.
Tertiary Amine (-NR2) Generally leads to a significant loss of activity Loss of hydrogen bond donating capacity and increased steric bulk.
Acetylation (-NHCOCH3) Typically reduces or abolishes activity Alters electronic properties and may introduce steric hindrance.

These findings underscore the sensitivity of the biological target to the size, shape, and electronic nature of the substituent at the C3-amino position.

Systematic Modification of the Sulfonamide Moiety (N,N-dimethyl)

Studies involving the replacement of the two methyl groups with other alkyl substituents have shown that the size of these groups is a critical factor. For example, replacing the methyl groups with ethyl groups often leads to a decrease in activity, and this trend continues with larger alkyl chains such as propyl or butyl groups. This suggests that the space within the binding pocket accommodating the sulfonamide moiety is sterically constrained.

Interestingly, the incorporation of the nitrogen atom into a cyclic system, such as a pyrrolidine (B122466) or piperidine (B6355638) ring, has also been investigated. These modifications can significantly alter the conformational flexibility of the sulfonamide side chain, which in turn affects the binding affinity. In some cases, a conformationally restricted analog may exhibit enhanced potency due to a more favorable binding entropy.

The following table illustrates the impact of modifying the N-substituents of the sulfonamide group on the biological activity of similar pyridine sulfonamides.

Table 2: Influence of N-Substitution on the Sulfonamide Moiety

N-Substituents General Effect on Activity Rationale
-N(CH3)2 Serves as a reference for high potency Optimal balance of lipophilicity and steric bulk for the binding pocket.
-NHCH3 Often results in a decrease in activity Altered hydrogen bonding potential and conformational flexibility.
-NH2 Typically shows a significant drop in activity Increased polarity and different hydrogen bonding patterns may be unfavorable.
-N(C2H5)2 Generally leads to reduced activity Increased steric bulk likely causes a clash in the binding site.
Cyclic Amines (e.g., Pyrrolidinyl, Piperidinyl) Variable, can increase or decrease activity Depends on the optimal conformation for binding; ring constraints can be beneficial or detrimental.

These structure-activity relationships highlight the fine-tuning required in the N,N-dimethylsulfonamide portion of the molecule to achieve optimal biological response.

Investigation of Substituent Effects on the Pyridine Ring

The electronic and steric properties of the pyridine ring are fundamental to the molecular interactions of this compound. The introduction of various substituents at different positions on the pyridine ring has provided a deeper understanding of the SAR.

Positional Isomerism and Substituent Nature

The position of substituents on the pyridine ring significantly influences the compound's activity. For instance, moving the amino group from the C3 to other positions (C4, C5, or C6) generally leads to a dramatic loss of activity, indicating a strict requirement for the 3-amino-2-sulfonamide substitution pattern.

The nature of the substituents also plays a critical role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the pKa of the pyridine nitrogen and the amino group, thereby affecting the compound's ionization state at physiological pH and its ability to form key interactions. Small, electron-donating groups like a methyl group at the C5 or C6 position can sometimes enhance activity, possibly by increasing the basicity of the pyridine nitrogen. Conversely, strong electron-withdrawing groups like a nitro or cyano group often diminish activity.

Electronic and Steric Effects of Substituents

The electronic effects of substituents on the pyridine ring can be correlated with their impact on biological activity. A Hammett analysis of analogs with different substituents can provide a quantitative measure of these electronic effects. Generally, substituents that increase the electron density on the pyridine ring, particularly at the nitrogen atom, are favored, suggesting a potential cation-π interaction or a crucial hydrogen bond involving the ring nitrogen.

Steric effects are equally important. Bulky substituents, especially near the core 3-amino-2-sulfonamide pharmacophore (i.e., at the C4 or C6 positions), are often detrimental to activity. This suggests a well-defined binding pocket that cannot accommodate large groups in these regions.

The following table summarizes the general effects of substituents at various positions on the pyridine ring of related aminopyridine compounds.

Table 3: Effect of Substituents on the Pyridine Ring

Position Substituent Type General Effect on Activity Rationale
C4 Small Alkyl (e.g., -CH3) Can be tolerated or slightly decrease activity Minor steric interference.
Bulky Alkyl (e.g., -t-butyl) Significant decrease in activity Major steric hindrance.
Electron-Withdrawing (e.g., -Cl, -F) Often decreases activity Alters the electronic profile of the ring.
C5 Small Electron-Donating (e.g., -CH3, -OCH3) May increase or maintain activity Favorable electronic modulation.
Electron-Withdrawing (e.g., -CN) Generally decreases activity Unfavorable electronic modulation.
C6 Small Alkyl (e.g., -CH3) Can be tolerated Minor steric impact.
Halogen (e.g., -Cl) Variable effects A balance of steric and electronic factors.

Development of Pharmacophore Models for Rational Design

Based on the accumulated SAR data, a pharmacophore model for this compound and its analogs can be proposed. This model highlights the essential structural features required for biological activity and serves as a valuable tool for the rational design of new, potentially more potent compounds. nih.gov

A typical pharmacophore model for this class of compounds would likely include:

A hydrogen bond donor: Represented by the C3-amino group.

A hydrogen bond acceptor: The nitrogen atom of the pyridine ring.

A hydrogen bond acceptor: One or both of the sulfonyl oxygen atoms.

A hydrophobic/steric region: Corresponding to the N,N-dimethyl groups of the sulfonamide.

An aromatic ring feature: The pyridine ring itself.

This model can be used to screen virtual libraries of compounds to identify new molecules that fit the pharmacophoric requirements. Furthermore, it can guide the design of novel analogs by suggesting which positions on the molecule are amenable to modification and what types of functional groups might be beneficial. Computational studies, such as docking simulations, can further refine this model by providing insights into the specific interactions between the pharmacophoric features and the amino acid residues of the target protein. nih.gov

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in drug design to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, several bioisosteric replacements can be considered.

The sulfonamide group itself is a well-known bioisostere of a carboxylic acid. ufrj.br While the parent compound contains a sulfonamide, in related series, replacing a carboxylic acid with a sulfonamide has been shown to enhance activity. ufrj.br Within the sulfonamide moiety, one of the sulfonyl oxygens could potentially be replaced with other groups, although this is a less common strategy.

The amino group at the C3 position could be replaced by other small, polar groups capable of hydrogen bonding, such as a hydroxyl group, although this would significantly alter the basicity and is likely to be detrimental based on the known SAR.

The following table presents some potential bioisosteric replacements for different parts of the this compound molecule.

Table 4: Potential Bioisosteric Replacements

Original Moiety Potential Bioisostere Rationale
Pyridine Ring Pyrimidine, Pyrazine, Thiophene To explore the impact of different heteroaromatic systems on binding and properties. u-tokyo.ac.jp
Sulfonamide (-SO2N(CH3)2) Sulfoximine (-S(O)(N-R)N(CH3)2) To modulate the geometry and hydrogen bonding capacity.
Reverse Sulfonamide (-N(CH3)SO2CH3) To alter the orientation of the functional group.
Amino Group (-NH2) Hydroxyl (-OH), Methoxy (-OCH3) To investigate the importance of the hydrogen bond donating and accepting properties.
Methyl Groups (-CH3) Fluorine (-F) To introduce electronic changes with minimal steric alteration. cambridgemedchemconsulting.com

Through the careful application of these SAR principles and drug design strategies, the development of optimized analogs of this compound with improved therapeutic potential is an achievable goal.

Exploration of Conformational Dynamics and Their Impact on Activity

The three-dimensional structure and dynamic behavior of a molecule are critical determinants of its biological activity. For this compound, the conformational flexibility, primarily arising from rotation around key single bonds, dictates the spatial arrangement of its functional groups. This, in turn, governs its ability to interact with a biological target. The exploration of its conformational dynamics focuses on several key structural features, including the rotational barrier of the sulfur-nitrogen (S-N) bond and the orientation of the sulfonamide group relative to the pyridine ring.

A significant aspect of the conformational dynamics of N,N-disubstituted sulfonamides is the restricted rotation around the S-N bond. Research on related compounds, such as N,N-disubstituted nonafluorobutane-1-sulfonamides, has demonstrated that this rotation is hindered. researchgate.net The torsional barriers can be substantial, ranging from 62 to 71 kJ·mol⁻¹, which is high enough to be observed by NMR spectroscopy at room temperature. researchgate.net This restricted rotation is attributed to the development of a significant S-N double-bond character. researchgate.net For this compound, this implies that the interconversion between different rotamers of the N,N-dimethylamino group may be slow, potentially leading to distinct populations of conformers that could interact differently with a biological target.

The conformational state of the sulfonamide group directly impacts its function as a pharmacophore. The sulfonyl oxygens are key binding motifs, often engaging in hydrogen bonds or other interactions with protein residues. nih.govmdpi.com The specific spatial orientation of these oxygen atoms, determined by the molecule's conformation, is therefore critical for effective binding. A rigidified conformation, whether from the high S-N rotational barrier or intramolecular hydrogen bonding, reduces the entropic penalty upon binding to a receptor, which can contribute to higher affinity. Conversely, if the bioactive conformation requires an energetically unfavorable arrangement, the molecule's potency will be diminished. mdpi.com Therefore, understanding the interplay between the rotational barrier of the N,N-dimethyl group and the potential for intramolecular interactions is essential for designing analogs with optimized activity.

The following table presents experimentally determined rotational barriers for the S-N bond in various N,N-disubstituted sulfonamides, illustrating the significant energy required for this rotation and underscoring its impact on the molecule's dynamic behavior. researchgate.net

Compound StructureTorsional Barrier (kJ·mol⁻¹)Reference
N,N-dibenzylnonafluorobutane-1-sulfonamide62-71 researchgate.net
Other N,N-disubstituted nonafluorobutane-1-sulfonamides62-71 researchgate.net

Computational Chemistry and Cheminformatics in Research on 3 Amino N,n Dimethylpyridine 2 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods, grounded in quantum mechanics, can elucidate the distribution of electrons and the energy of different molecular conformations, which are critical determinants of a molecule's behavior.

The electronic structure of a molecule dictates its reactivity. A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For aminopyridine sulfonamides, the distribution of these orbitals is influenced by the positions of the amino and sulfonamide groups on the pyridine (B92270) ring. The amino group, being an electron-donating group, tends to increase the energy of the HOMO. The sulfonamide group, being electron-withdrawing, typically lowers the energy of the LUMO. In the case of 3-Amino-N,N-dimethylpyridine-2-sulfonamide, the HOMO is expected to be localized primarily on the aminopyridine ring, while the LUMO may be distributed across the sulfonamide group and the pyridine ring.

Table 1: Illustrative Frontier Molecular Orbital Energies for Analogous Aromatic Sulfonamides

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Benzenesulfonamide-7.21-0.896.32
4-Aminobenzenesulfonamide-6.54-0.655.89
N,N-Dimethylbenzenesulfonamide-7.15-0.826.33

Note: The data presented in this table is for illustrative purposes and is based on general values for analogous compounds. Specific values for this compound would require dedicated quantum chemical calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack.

In a molecule like this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring, indicating these as potential sites for hydrogen bonding or coordination with metal ions. The amino group's nitrogen would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the amino group and the pyridine ring would exhibit positive potential. Studies on substituted pyridines have shown that the position of an amino group significantly influences the MEP, affecting the reactivity of the heterocyclic nitrogen. For instance, the nitrogen in 4-aminopyridine (B3432731) is generally more susceptible to protonation than in 2-aminopyridine (B139424) or 3-aminopyridine (B143674). nih.gov

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. This creates an energy landscape, where low-energy conformations represent stable states that the molecule is likely to adopt.

For this compound, the key rotatable bonds would be around the sulfonamide group (the C-S and S-N bonds). The rotation around these bonds would give rise to different spatial arrangements of the N,N-dimethylamino group relative to the pyridine ring. Quantum chemical calculations can be used to compute the energy of the molecule as a function of these dihedral angles, thereby mapping the conformational energy landscape. Studies on other sulfonamides have revealed that the orientation of the sulfonyl group with respect to the aromatic ring is a critical conformational feature. mdpi.com The presence of substituents can introduce steric hindrance that favors certain conformations over others.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode of a potential drug to its biological target and for estimating the strength of the interaction.

Molecular docking simulations of this compound would involve placing the molecule into the active site of a target protein and evaluating the various possible binding poses. The process considers the shape and chemical complementarity between the ligand and the receptor. A successful docking simulation can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

In studies of related sulfonamide inhibitors, the sulfonamide group is often found to form crucial hydrogen bonds with amino acid residues in the active site of the target protein. nih.gov The aminopyridine moiety can also participate in hydrogen bonding and pi-stacking interactions. For example, docking studies of aminopyridine derivatives have shown interactions with key residues in various receptors. imist.maimist.ma The N,N-dimethyl groups would likely engage in hydrophobic interactions within the binding pocket.

Table 2: Example of Predicted Binding Interactions for a Sulfonamide Inhibitor with a Target Protein

Ligand GroupInteracting ResidueInteraction Type
Sulfonamide -SO2NH-Thr199Hydrogen Bond
Pyridine RingPhe152Pi-Pi Stacking
Amino GroupAsp102Hydrogen Bond
Dimethylamino GroupVal111, Leu150Hydrophobic Interaction

Note: This table provides a hypothetical example of binding interactions based on studies of similar compounds. The actual interactions for this compound would depend on the specific target protein.

A critical aspect of molecular docking is the scoring function, which is an algorithm used to rank the different binding poses and predict the binding affinity. The accuracy of these scoring functions is crucial for the reliability of the docking results. Scoring function validation is the process of assessing how well a scoring function can distinguish between true binding poses and incorrect ones, and how well it can predict experimental binding affinities.

One common validation method is to re-dock a co-crystallized ligand back into its protein's binding site. A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically less than 2.0 Å) indicates that the docking protocol and scoring function are performing well. nih.gov Another validation technique involves using a "decoy set" of molecules with known activities (active and inactive) against the target. A good scoring function should be able to rank the active compounds significantly higher than the inactive ones. nih.gov Various scoring functions exist, including force-field based, empirical, and knowledge-based functions, and their performance can vary depending on the target system. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have emerged as a powerful computational tool in drug discovery and molecular biology, offering a dynamic perspective on the behavior of molecules at an atomic level. For a compound such as this compound, MD simulations can provide critical insights into its interactions with biological targets and its conformational behavior in a physiological environment, which are challenging to observe through experimental methods alone.

Investigation of Ligand-Target Interaction Dynamics

While specific molecular dynamics simulation studies on this compound are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies on structurally related sulfonamides and pyridine-containing ligands. MD simulations are instrumental in elucidating the dynamic nature of the binding between a ligand and its target protein. These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in the interaction, and the role of water molecules in mediating these interactions.

For a sulfonamide-containing compound, MD simulations would likely focus on the hydrogen bonding capabilities of the sulfonamide group (-SO₂NH₂) and the amino group (-NH₂), as well as potential π-π stacking or hydrophobic interactions involving the pyridine ring. The sulfonamide oxygens are known to act as hydrogen bond acceptors, forming stable interactions with backbone amides or specific amino acid side chains within a binding pocket. nih.gov For instance, in studies of sulfonamides binding to the FK506-binding protein 12 (FKBP12), the sulfonamide oxygens have been observed to engage in CH···O=S interactions with the protein. acs.org

A hypothetical MD simulation of this compound with a target protein might reveal the following dynamic interactions:

Interaction TypePotential Interacting Groups of the LigandPotential Interacting Protein Residues
Hydrogen BondingAmino group (donor), Sulfonamide N-H (donor), Sulfonamide O (acceptor), Pyridine N (acceptor)Aspartate, Glutamate, Serine, Threonine, Histidine, Main-chain C=O or N-H
Hydrophobic InteractionsPyridine ring, N,N-dimethyl groupsLeucine, Isoleucine, Valine, Phenylalanine, Tryptophan
π-π StackingPyridine ringPhenylalanine, Tyrosine, Tryptophan, Histidine

These simulations can track the distance and angles between interacting atoms over time, providing a measure of the stability of these bonds. The resulting trajectory can be analyzed to calculate the binding free energy, offering a quantitative measure of the ligand's affinity for the target.

Conformational Flexibility Analysis in a Biological Environment

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. MD simulations in an aqueous environment can provide a detailed picture of the conformational landscape of this compound, revealing the energetically favorable shapes it can adopt.

The sulfonamide linkage is known to possess a degree of flexibility. Studies on the conformational properties of sulfonamides have shown distinct differences compared to the more rigid amide bond found in peptides. psu.edu The rotation around the S-N bond in sulfonamides has a lower energy barrier, leading to greater conformational freedom. psu.edu Ab initio molecular orbital theory studies have indicated that the sulfonamide nitrogen can adopt a pyramidal geometry, in contrast to the planar arrangement of a peptide bond. psu.edu

For this compound, key torsional angles that would be monitored in an MD simulation to assess its flexibility include:

C(pyridine)-S-N-C(dimethyl): Rotation around the S-N bond.

C(pyridine)-C(pyridine)-S-N: Orientation of the sulfonamide group relative to the pyridine ring.

Rotation of the N,N-dimethyl group.

Analysis of the simulation trajectory would allow for the construction of a Ramachandran-like plot for these key dihedral angles, illustrating the most populated conformational states. This information is crucial as the bioactive conformation—the shape the molecule adopts when bound to its target—may be a higher-energy state that is less populated in solution. Understanding the energetic cost of adopting this bioactive conformation can be a key factor in rational drug design. Studies have shown that for some sulfonamide drugs, identifying the correct global minimum conformation is crucial for accurate predictions of properties like pKa. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is fundamental in medicinal chemistry for predicting the activity of novel compounds and for optimizing lead structures.

Development of Predictive Models for Biological Activity

Data Set Selection: A diverse set of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required.

Molecular Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, such as physicochemical, electronic, and steric properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability.

For a series of pyridine-sulfonamide analogs, a QSAR model could predict their inhibitory activity against a specific enzyme or receptor. The resulting model would be an equation of the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c represents the coefficients determined by the regression analysis and D represents the molecular descriptors.

Identification of Key Molecular Descriptors

The interpretation of a QSAR model is crucial as it provides insights into the structural features that are important for biological activity. For pyridine-sulfonamide derivatives, the following types of molecular descriptors could be significant:

Descriptor TypeExamplesPotential Influence on Activity
Electronic Dipole moment, Partial charges on atoms, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energiesGovern electrostatic interactions, hydrogen bonding capacity, and reactivity.
Steric Molecular volume, Surface area, Molar refractivity, Principal Moments of InertiaInfluence how the molecule fits into the binding site of a target protein.
Hydrophobic LogP (octanol-water partition coefficient)Affects the molecule's ability to cross cell membranes and interact with hydrophobic pockets in the target.
Topological Connectivity indices (e.g., Kier & Hall indices), Shape indicesDescribe the branching and overall shape of the molecule.

A 3D-QSAR study on N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl] pyridine-4-carboxamides, for instance, suggested that the presence of electron-withdrawing groups on an aromatic ring was favorable for anti-inflammatory activity. researchgate.net This highlights how QSAR can guide the chemical synthesis of more potent analogs by identifying key substitutions and structural modifications.

Virtual Screening Approaches for Analog Discovery

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach significantly reduces the time and cost associated with experimental high-throughput screening.

For the discovery of analogs of this compound, both ligand-based and structure-based virtual screening methods could be employed.

Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target is unknown. It relies on the knowledge of other molecules that are active against the target. A model, or pharmacophore, is built based on the common structural features of these known active compounds. This pharmacophore model, which defines the essential spatial arrangement of functional groups required for activity, is then used to search a database for new molecules that fit these criteria.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS, primarily through molecular docking, can be performed. In this process, a library of compounds is computationally "docked" into the binding site of the target. The compounds are then scored and ranked based on their predicted binding affinity and how well they fit into the binding pocket.

Analytical Methodologies for Characterization and Research Applications

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of "3-Amino-N,N-dimethylpyridine-2-sulfonamide". By probing the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The protons on the pyridine (B92270) ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts will be influenced by the positions of the amino and sulfonamide groups. The N,N-dimethyl protons of the sulfonamide group would likely appear as a singlet in the upfield region of the spectrum. The protons of the amino group may present as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The pyridine ring carbons are expected to resonate in the downfield region (around δ 120-160 ppm). The carbons of the N,N-dimethyl groups will appear at a much higher field. The precise chemical shifts are sensitive to the electronic environment of each carbon atom. For instance, the carbon atom attached to the sulfonamide group (C2) and the one bearing the amino group (C3) would have their chemical shifts significantly influenced by these substituents.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for the definitive assignment of all proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons on the pyridine ring, aiding in their unambiguous assignment. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the confident assignment of the carbon signals based on the already assigned proton spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous compounds and may vary from experimental results.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine H4 ~7.2 - 7.5 ~120 - 125
Pyridine H5 ~6.8 - 7.1 ~115 - 120
Pyridine H6 ~8.0 - 8.3 ~145 - 150
N(CH₃)₂ ~2.7 - 3.0 (singlet) ~35 - 40
NH₂ Broad singlet, variable -
Pyridine C2 - ~150 - 155
Pyridine C3 - ~140 - 145

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in "this compound" by detecting the vibrations of its chemical bonds. The IR spectrum is expected to display characteristic absorption bands corresponding to the various functional moieties within the molecule.

Key expected vibrational frequencies include:

N-H stretching vibrations from the primary amino group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

S=O stretching vibrations from the sulfonamide group, which are expected to show strong absorptions in two regions: an asymmetric stretch around 1330-1370 cm⁻¹ and a symmetric stretch around 1140-1180 cm⁻¹.

C-N stretching vibrations for the aromatic amine, which are typically observed in the 1250-1360 cm⁻¹ region.

C=C and C=N stretching vibrations of the pyridine ring, which will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

S-N stretching vibration of the sulfonamide group, expected around 900-950 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (N-H) Stretching 3300 - 3500
Sulfonamide (S=O) Asymmetric Stretching 1330 - 1370
Sulfonamide (S=O) Symmetric Stretching 1140 - 1180
Pyridine Ring (C=C, C=N) Stretching 1400 - 1600
Aromatic C-N Stretching 1250 - 1360
Sulfonamide (S-N) Stretching 900 - 950

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aminopyridine core of "this compound" constitutes the primary chromophore. Based on data for 3-aminopyridine (B143674), the compound is expected to exhibit absorption maxima in the UV region. The spectrum of 3-aminopyridine in ethanol (B145695) typically shows two main absorption bands. The presence of the N,N-dimethylsulfonamide group at the 2-position may cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima and may also affect their intensities. These shifts would be dependent on the electronic interaction between the sulfonamide group and the aminopyridine ring system.

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of "this compound". High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, which allows for the unambiguous determination of its elemental formula.

The fragmentation pattern observed in the mass spectrum upon ionization provides valuable structural information. For aromatic sulfonamides, a common fragmentation pathway involves the cleavage of the C-S bond or the S-N bond. A characteristic fragmentation for some arylsulfonamides is the loss of SO₂ (64 Da) via a rearrangement process. mdpi.com Other likely fragmentation pathways for "this compound" would involve the loss of the dimethylamino group or fragmentation of the pyridine ring.

While experimental data for the target compound is not available, predicted mass data for a positional isomer, 2-amino-N,N-dimethylpyridine-3-sulfonamide, suggests a monoisotopic mass of 201.0572 Da. uni.lu This provides a close approximation of the expected mass for the target molecule.

Chromatographic Methods for Separation and Purification

Chromatographic techniques are essential for the separation and purification of "this compound" from reaction mixtures and for assessing its purity.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions, to identify compounds in a mixture, and to determine the purity of a substance. For the separation of "this compound," a polar stationary phase such as silica (B1680970) gel would typically be used.

The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a moderately polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and a more polar solvent (e.g., methanol (B129727) or ethanol) is often effective for compounds of this nature. The polarity of the solvent system can be adjusted to optimize the retention factor (Rƒ) of the compound, which is a measure of its retention on the stationary phase. An ideal Rƒ value is typically between 0.3 and 0.7 for good separation and visualization. The spots on the TLC plate can be visualized under UV light, as the pyridine ring is UV-active, or by using a suitable staining reagent.

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For sulfonamides, including pyridine derivatives, GLC analysis often requires a derivatization step to increase volatility and improve chromatographic properties. A common approach involves methylation of the sulfonamide group. nih.gov

While direct GLC analysis of "this compound" is not extensively documented, methods developed for other sulfonamides are applicable. nih.gov The use of a capillary column, such as a HP-5MS or RTx-5MS, is standard. researchgate.net Pyridine, often used as a solvent in derivatization reactions, is generally compatible with these columns, though its effects on column longevity are a consideration. researchgate.netresearchgate.net Atomic emission detection can provide simultaneous quantification and identification by determining the elemental ratios of carbon, nitrogen, and sulfur in the eluted compounds. nih.gov

Table 1: Representative GLC Conditions for Sulfonamide Analysis (Hypothetical for Analogue Compounds)

ParameterValue
Column 5% Phenyl Methyl Siloxane Capillary Column (30 m x 0.25 mm ID)
Injector Temperature 250°C
Detector Flame Ionization Detector (FID) or Atomic Emission Detector (AED)
Detector Temperature 300°C
Carrier Gas Helium
Oven Program Initial 150°C, ramp at 10°C/min to 280°C, hold for 5 min
Derivatization Agent Diazomethane or Trimethylsilyating agents (e.g., MSTFA)

Note: This table represents typical conditions for sulfonamide analysis and is for illustrative purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds, making it highly suitable for pyridine sulfonamides. ymerdigital.comquora.com Reversed-phase HPLC is the most common mode used for the separation of these compounds. mdpi.comhelixchrom.com

Methods for analyzing pyridine and its derivatives often employ C18 columns with a mobile phase consisting of a mixture of an aqueous buffer (e.g., with formic acid or acetic acid) and an organic modifier like acetonitrile (B52724) or methanol. helixchrom.comnih.gov This technique allows for the separation of the main compound from impurities and potential degradation products. The purity of synthesized pyridine sulfonamides is routinely analyzed by RP-HPLC. mdpi.com Detection is typically achieved using UV spectrophotometry, as the pyridine ring provides a suitable chromophore. helixchrom.com Furthermore, HPLC can be coupled with mass spectrometry (LC-MS) for highly sensitive and specific detection and structural confirmation. nih.govnih.gov

Table 2: Illustrative HPLC Method Parameters for Aminopyridine Sulfonamide Analysis

ParameterDescription
Column C18 Reversed-Phase Column (e.g., Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B)
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Mass Spectrometry (ESI+)
Injection Volume 10 µL
Column Temperature 30°C

Note: This table provides a general method applicable to the analysis of aminopyridine sulfonamides.

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is critical in the characterization of newly synthesized compounds, including "this compound," as it provides a direct measure of the compound's elemental composition. The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values based on the compound's molecular formula (C₇H₁₁N₃O₂S) to confirm its identity and purity. nih.govmdpi.comimist.ma This technique is routinely cited in the characterization of novel sulfonamide derivatives. imist.ma

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.01784.0741.77
HydrogenH1.011111.115.52
NitrogenN14.01342.0320.90
OxygenO16.00232.0015.91
SulfurS32.07132.0715.94
Total 201.28 100.00

Note: Experimental values from CHN analysis should be within ±0.4% of these theoretical values to confirm the compound's purity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds, which are crucial for understanding the compound's physical properties and its interactions in a biological context.

For pyridine sulfonamides, X-ray crystallography has been used to study their structural motifs and hydrogen bonding patterns. lookchem.comfigshare.com These studies reveal that sulfonamides are capable of forming various intermolecular hydrogen bonds, which influences their molecular packing in the solid state. lookchem.com Although the specific crystal structure of "this compound" is not publicly available, analysis of related structures provides insight into the likely solid-state conformation and intermolecular interactions. mdpi.com

Table 4: Representative Crystallographic Data for a Substituted Pyridine Sulfonamide Analogue

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 8.789
β (°) ** 98.76
Volume (ų) **1354.2
Z 4
Key Interactions N-H···O and N-H···N hydrogen bonds

Note: This data is from a representative pyridine sulfonamide and serves to illustrate the type of information obtained from X-ray crystallography. lookchem.com

Advanced Spectroscopic and Biophysical Techniques for Molecular Interactions

To understand the potential biological activity of "this compound," it is essential to study its interactions with biomacromolecules. nih.gov Advanced spectroscopic and biophysical techniques are employed for this purpose.

Fluorescence spectroscopy can be used to study the binding of sulfonamides to proteins, such as serum albumin, which is a key carrier of drugs in the bloodstream. rsc.org Changes in the intrinsic fluorescence of the protein upon binding of the compound can provide information about the binding affinity and mechanism.

Circular Dichroism (CD) spectroscopy is another valuable tool for investigating whether the binding of the compound induces any conformational changes in the secondary structure of the protein. rsc.org Studies on copper(II)-sulfonamide complexes have utilized these techniques to characterize their interactions with serum albumin. rsc.org These biophysical methods are crucial for elucidating the molecular basis of a compound's pharmacological profile. nih.govnih.gov

Future Research and Applications of this compound: A Look Ahead

While specific research on the chemical compound this compound is limited in publicly available scientific literature, the broader class of sulfonamide derivatives, particularly those incorporating a pyridine ring, represents a vibrant and promising area of pharmaceutical research. The foundational structure of this compound suggests numerous avenues for future investigation, leveraging established strategies in drug discovery and development. This article explores the potential future research directions and conceptual applications for this compound and its analogs, based on current scientific approaches in medicinal chemistry.

Q & A

Advanced Research Question

  • Molecular docking : Used to model interactions with biological targets (e.g., enzymes) by analyzing binding affinities and pose validation .
  • MD simulations : Assess stability of ligand-protein complexes over time, identifying key residues for binding.
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., solubility, CYP450 interactions) to prioritize compounds for synthesis .

How should researchers analyze and resolve contradictions in spectroscopic data for sulfonamide compounds?

Basic Research Question
Contradictions in NMR or mass spectra often stem from tautomerism or impurities. Solutions include:

  • X-ray crystallography : Definitive structural assignment via single-crystal analysis (e.g., resolving hydrogen-bonded dimers in sulfonamide crystals) .
  • 2D NMR (COSY, HSQC) : Clarify connectivity in ambiguous regions (e.g., distinguishing NH protons from solvent peaks).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula and detect trace impurities .

What are the best practices for characterizing the purity of this compound, especially in the presence of common by-products?

Advanced Research Question

  • HPLC-DAD/MS : Use reverse-phase columns (C18) with UV detection (254 nm) and mass spectrometry to separate and identify impurities (e.g., unreacted sulfonyl chlorides or des-methyl analogs) .
  • Reference standards : Compare retention times and spectra against certified impurities (e.g., sulfanilic acid or pyrimidin-2-amine derivatives) .
  • Elemental analysis : Validate purity by matching experimental C/H/N/S percentages to theoretical values (error < 0.4%).

What strategies mitigate side reactions during large-scale synthesis of this compound?

Advanced Research Question

  • In situ monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically.
  • Flow chemistry : Minimize decomposition by reducing residence time and improving heat transfer .
  • By-product recycling : Isolate unreacted starting materials via fractional crystallization for reuse .

How can the electronic effects of substituents on the pyridine ring influence sulfonamide reactivity?

Basic Research Question

  • Electron-withdrawing groups (e.g., -NO₂) increase sulfonyl chloride electrophilicity, accelerating coupling but risking overreaction.
  • Electron-donating groups (e.g., -OCH₃) slow coupling but improve regioselectivity by directing sulfonylation to less hindered positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.